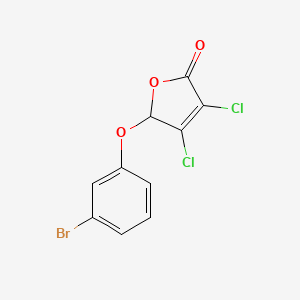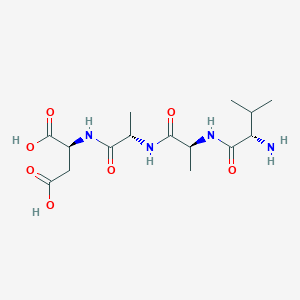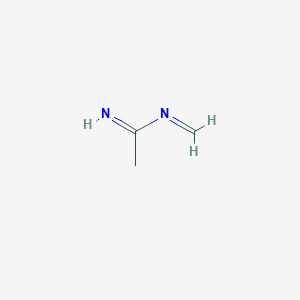
2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro- is a synthetic organic compound that belongs to the furanone family This compound is characterized by the presence of a furanone ring substituted with bromophenoxy and dichloro groups
Métodos De Preparación
The synthesis of 2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro- typically involves a multi-step process. One common method includes the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of catalysts such as triethylamine (TEA) and ammonium chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro- can be compared with other similar compounds, such as:
2-(3-Bromopropoxy)tetrahydro-2H-pyran: This compound also contains a bromophenoxy group and is used in organic synthesis.
Methyl 2-(3-bromophenoxy)acetate: Another bromophenoxy derivative used in various chemical applications.
Propiedades
Número CAS |
647832-04-0 |
|---|---|
Fórmula molecular |
C10H5BrCl2O3 |
Peso molecular |
323.95 g/mol |
Nombre IUPAC |
2-(3-bromophenoxy)-3,4-dichloro-2H-furan-5-one |
InChI |
InChI=1S/C10H5BrCl2O3/c11-5-2-1-3-6(4-5)15-10-8(13)7(12)9(14)16-10/h1-4,10H |
Clave InChI |
YDGDKQDWTINIEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)OC2C(=C(C(=O)O2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-](/img/structure/B12592414.png)





![6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12592462.png)
![Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12592466.png)

![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)



